molecular formula C16H16N2O2 B14311389 Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide CAS No. 118717-87-6

Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide

Cat. No.: B14311389
CAS No.: 118717-87-6
M. Wt: 268.31 g/mol
InChI Key: KFBXYTLGJQQXEV-UHFFFAOYSA-N
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Description

Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitroso, phenyl, and trimethylphenyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.

Preparation Methods

The synthesis of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of nitro compounds, while reduction reactions may yield amines.

Scientific Research Applications

Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology and medicine, this compound is studied for its potential therapeutic properties and its role in biochemical pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence various biochemical processes. The phenyl and trimethylphenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors in biological systems.

Comparison with Similar Compounds

When compared to similar compounds, Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide stands out due to its unique combination of functional groups. Similar compounds may include other nitroso derivatives and phenyl-substituted compounds. the presence of the trimethylphenyl group in this compound provides additional steric hindrance and electronic effects, which can influence its reactivity and applications.

Conclusion

This compound is a versatile compound with significant importance in scientific research Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

118717-87-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-nitroso-1-phenyl-N-(2,4,6-trimethylphenyl)methanimine oxide

InChI

InChI=1S/C16H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(20)16(17-19)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

KFBXYTLGJQQXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+](=C(C2=CC=CC=C2)N=O)[O-])C

Origin of Product

United States

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